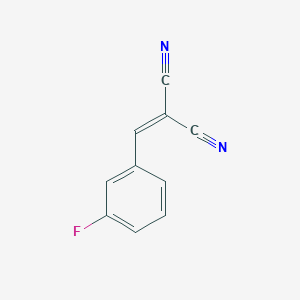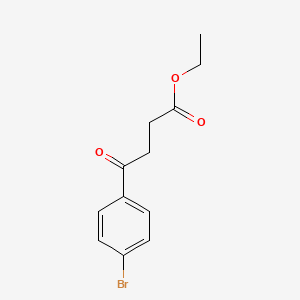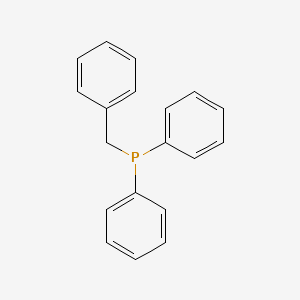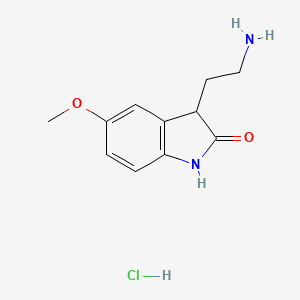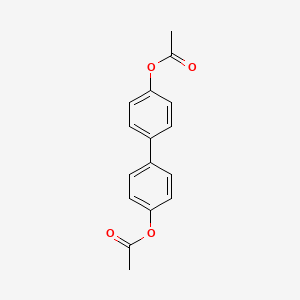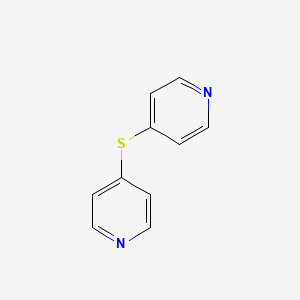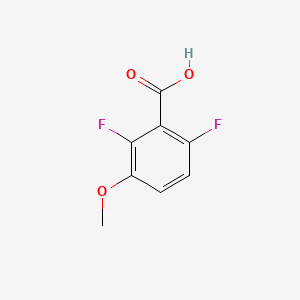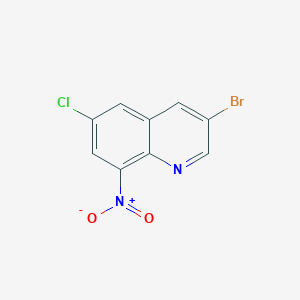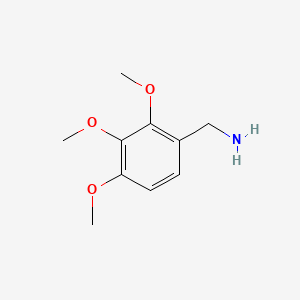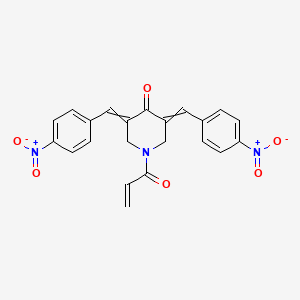![molecular formula C7H11NO B1330861 8-Azabicyclo[3.2.1]octan-3-one CAS No. 5632-84-8](/img/structure/B1330861.png)
8-Azabicyclo[3.2.1]octan-3-one
Vue d'ensemble
Description
8-Azabicyclo[32These alkaloids are known for their wide array of biological activities and are found in various plants, including those in the Solanaceae family . Tropinone is a key intermediate in the synthesis of several pharmacologically active compounds, making it a significant molecule in medicinal chemistry .
Mécanisme D'action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is a part of 8-Azabicyclo[321]octan-3-one, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It is known that the stereochemical control in the formation of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Biochemical Pathways
It is known that the 8-azabicyclo[321]octane scaffold is a key intermediate in the synthesis of tropane alkaloids .
Analyse Biochimique
Biochemical Properties
The 8-Azabicyclo[3.2.1]octan-3-one scaffold is involved in the synthesis of tropane alkaloids . It interacts with various enzymes and proteins during these biochemical reactions. The nature of these interactions is complex and involves multiple steps, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of tropane alkaloids . These alkaloids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into the 8-azabicyclo[3.2.1]octane architecture, a process that can occur directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This transformation involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound plays a crucial role in the synthesis of tropane alkaloids , which suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the synthesis of tropane alkaloids . This process involves interactions with various enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method includes the desymmetrization of achiral tropinone derivatives .
A novel and versatile method for synthesizing tropane alkaloids involves using keto-lactams as starting materials. This two-step method includes silyl enol ether formation with TBDMSOTf, lactam activation with Tf2O/DTBMP, and halide-promoted cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
8-Azabicyclo[3.2.1]octan-3-one has numerous applications in scientific research:
Comparaison Avec Des Composés Similaires
8-Azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one:
The uniqueness of this compound lies in its specific structure and the wide range of biological activities associated with tropane alkaloids .
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDLBKMNONQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971755 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-84-8 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5632-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 8-Azabicyclo[3.2.1]octan-3-one?
A1: this compound has the molecular formula C8H13NO and a molecular weight of 139.19 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, the presence of the ketone functionality is readily identified by a strong absorption band in the infrared (IR) spectrum around 1700 cm-1 []. Additionally, proton and carbon nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the compound's structure and conformation [, ].
Q3: How does the N-substitution on the this compound core impact its activity?
A3: N-substitution significantly influences the conformational preference of the bicyclic system, impacting its interaction with biological targets [, ]. For instance, N-aryl substituted derivatives exhibit different pharmacological profiles compared to N-alkyl analogs [, ].
Q4: What is the impact of introducing arylmethylidene groups at the 2 and 4 positions of this compound?
A4: Introducing arylmethylidene groups at the 2 and 4 positions, forming 2,4-bis(arylmethylidene)-8-azabicyclo[3.2.1]octan-3-ones, has been explored for anticancer activity. Modifications to the aryl substituents affect the potency and selectivity against various cancer cell lines [, , ].
Q5: Can chiral derivatives of this compound be utilized as ligands in asymmetric catalysis?
A5: Yes, chiral phosphites and phosphoramidites derived from the 6-hydroxy derivative of this compound have shown promise as ligands in copper-catalyzed asymmetric conjugate additions and rhodium-mediated asymmetric hydrogenations [].
Q6: What are common synthetic strategies for accessing the this compound core?
A6: The classical Mannich-type condensation is a well-established approach for constructing the tropane skeleton []. Additionally, ring expansion methodologies starting from smaller ring systems have been explored [].
Q7: Are there efficient methods to selectively synthesize specific diastereomers of 2-substituted 8-Azabicyclo[3.2.1]octan-3-ones?
A7: Yes, controlling the reaction conditions during aldol condensation reactions can influence the diastereoselectivity. For example, using low concentrations of aqueous NaOH solution favors the formation of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones over the 2,4-disubstituted derivatives [, ].
Q8: How can the relative configuration of this compound aldol products be determined?
A8: NMR spectroscopy, specifically analysis of vicinal coupling constants and chemical shifts, is a powerful tool for assigning the relative configuration of these aldol products. Derivatisation, for example, forming tert-butyldimethylsilyl (TBDMS) ethers, can further aid in configuration determination [].
Q9: What are the potential pharmaceutical applications of this compound derivatives?
A9: Derivatives of this compound have been investigated for various pharmacological activities, including anticonvulsant, antiarrhythmic, choleretic (promoting bile flow), and anticancer effects [, ].
Q10: Have any natural products containing the this compound scaffold been isolated?
A10: Yes, the tropane alkaloids, which encompass compounds like cocaine and atropine, share the 8-methyl-8-azabicyclo[3.2.1]octane core as a key structural feature. These alkaloids are found in plants from families like Solanaceae and Erythroxylaceae [, ].
Q11: Have computational methods been applied to study this compound derivatives?
A11: Yes, computational tools such as 2D-QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structural features of tropane-based compounds and their antiproliferative activity [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
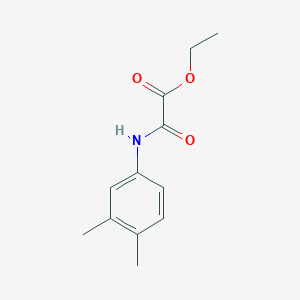
![3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione](/img/structure/B1330780.png)

